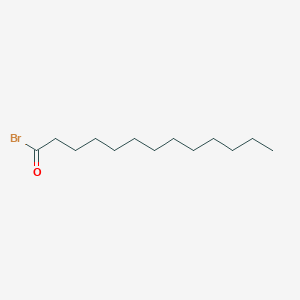
Tridecanoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanoyl bromide is an organic compound with the molecular formula C13H25BrO. It is a brominated derivative of tridecanoic acid and is commonly used in organic synthesis. This compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecanoyl bromide can be synthesized through the bromination of tridecanoic acid. The typical method involves the reaction of tridecanoic acid with phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the bromide.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale bromination reactors. The process involves the continuous addition of bromine to a solution of tridecanoic acid, with careful control of temperature and reaction time to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tridecanoyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a tridecanamide.
- Reaction with an alcohol yields a tridecanoate ester.
- Reaction with a thiol yields a tridecanethiol.
Scientific Research Applications
Tridecanoyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functionalized materials, such as surfactants and polymers.
Biological Studies: this compound is used in the modification of biomolecules for studying protein-lipid interactions and membrane dynamics.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of tridecanoyl bromide involves its reactivity as an electrophile. The bromine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity is exploited in various chemical reactions to introduce the tridecanoyl group into other molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Tridecanoic Acid: The parent compound of tridecanoyl bromide, used in similar applications but lacks the reactivity of the brominated derivative.
Tridecanoyl Chloride: Another derivative of tridecanoic acid, used in similar substitution reactions but with different reactivity and conditions.
Dodecanoyl Bromide: A similar brominated compound with one less carbon atom, used in similar applications but with slightly different physical and chemical properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of the bromine atom, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo substitution reactions under mild conditions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
375392-86-2 |
|---|---|
Molecular Formula |
C13H25BrO |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
tridecanoyl bromide |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 |
InChI Key |
YHXKTHHKTNWOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















